molecular formula C8H10BrF3N2 B2524414 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1329471-16-0

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2524414
CAS No.: 1329471-16-0
M. Wt: 271.081
InChI Key: AJSUQONSUOXPKI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR : The tert-butyl group’s nine equivalent protons resonate as a singlet at δ ~1.35 ppm, while the pyrazole proton (H-1) appears downfield (δ ~7.5–8.5 ppm) due to deshielding by electron-withdrawing groups.
  • $$^{13}$$C NMR : The trifluoromethyl carbon (C–CF$$3$$) shows a quartet at δ ~120–125 ppm (J$${C-F}$$ ≈ 270 Hz), and the quaternary carbons adjacent to Br and CF$$_3$$ resonate at δ ~145–155 ppm.
  • $$^{19}$$F NMR : The CF$$_3$$ group produces a singlet at δ ~-60 to -65 ppm, characteristic of trifluoromethyl-substituted aromatics.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C–Br stretch: ~550–600 cm$$^{-1}$$ (weak to medium intensity).
  • C–F stretch: ~1100–1200 cm$$^{-1}$$ (strong, split due to CF$$_3$$ symmetry).
  • N–H stretch: ~3200–3300 cm$$^{-1}$$ (broad, pyrazole ring).

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 271.08 (M$$^+$$), with fragmentation pathways including:

  • Loss of Br ($$-$$79.90 Da) yielding m/z 191.
  • Cleavage of the CF$$_3$$ group ($$-$$69.00 Da) resulting in m/z 202.
Technique Key Signals Functional Group Assignment
$$^1$$H NMR δ 1.35 (s, 9H) tert-butyl protons
$$^{19}$$F NMR δ -63.5 (s) CF$$_3$$ group
IR 1150 cm$$^{-1}$$ (C–F stretch) Trifluoromethyl vibration

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict the electronic properties of this compound. Using the M06 functional and LANL2DZ basis set, key findings include:

  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrazole ring and bromine atom, while the LUMO resides on the CF$$_3$$ group.
  • Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) are observed near the Br and CF$$_3$$ groups, favoring electrophilic attack at the pyrazole C-4 position.
  • Natural Bond Orbital (NBO) Analysis : The tert-butyl group donates electron density to the ring via hyperconjugation, stabilizing the molecule by ~15 kcal/mol.
Parameter Value Method
HOMO Energy (eV) -6.8 M06/LANL2DZ
LUMO Energy (eV) -1.6 M06/LANL2DZ
Dipole Moment (D) 3.4 DFT/B3LYP

Regioselectivity in reactions, such as cycloadditions, is governed by the electrophilic C-4 position, as shown in silver-catalyzed syntheses of trifluoromethyl pyrazoles. Computational models align with experimental observations, confirming the compound’s electronic profile as a hybrid of inductive (electron-withdrawing CF$$_3$$) and steric (tert-butyl) effects.

Properties

IUPAC Name

4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSUQONSUOXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of substituents: The bromine, tert-butyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution with nucleophiles under mild conditions.

Reagent/ConditionsProductYieldNotesSource
Amines (e.g., NH₃, alkyl amines)4-Amino-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole60–85%Requires polar aprotic solvents (e.g., DMF) and heating (80–100°C)
Thiols (e.g., RSH)4-Sulfanyl derivatives45–70%Catalyzed by CuI or Pd(PPh₃)₄

Key Mechanistic Insight : The trifluoromethyl group activates the pyrazole ring toward SNAr by withdrawing electron density, while the tert-butyl group sterically directs substitution to the 4-position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Table 1: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, S-Phos, aryl boronic acids, KF, dioxane/H₂O, 100°C4-Aryl-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole50–75%
Buchwald–HartwigPd(OAc)₂, Xantphos, aryl amines, Cs₂CO₃, 110°C4-Aminoaryl derivatives40–65%

Regioselectivity : Coupling occurs exclusively at the 4-position due to bromine’s superior leaving-group ability compared to other substituents .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles.

Table 2: Cycloaddition Examples

PartnerConditionsProductYieldSource
1,2-DicyanoalkenesAg₂O, TMEDA, CH₃CN, 60°CPyrazolo[3,4-b]pyridine derivatives70–90%
PropiolonitrilesAgCl, KH₂PO₄, 80°C5-Cyanopyrazole adducts55–80%

Mechanistic Pathway : Silver catalysts promote the formation of reactive intermediates (e.g., trifluorodiazoethylide species), which undergo regioselective [3+2] cyclization .

Reductive Dehalogenation

Controlled reduction removes the bromine atom while retaining other substituents.

Reagent/ConditionsProductYieldNotesSource
H₂ (1 atm), Pd/C, EtOH, 25°C3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole90%Full debromination
Zn/NH₄Cl, THF/H₂O, 50°CSame as above85%Mild conditions

Functional Group Interconversion

The trifluoromethyl group remains inert under most conditions, but the pyrazole NH can be functionalized.

Table 3: NH Functionalization

Reagent/ConditionsProductYieldSource
Boc₂O, DMAP, CH₂Cl₂, 25°C1-Boc-protected derivative95%
Methyl iodide, K₂CO₃, DMF, 60°C1-Methyl-4-bromo-3-t-butyl-5-(CF₃)-pyrazole80%

Oxidation and Reduction of the Pyrazole Ring

The pyrazole ring itself shows limited redox activity, but substituents can be modified:

  • Oxidation : Treatment with H₂O₂/AcOH oxidizes the tert-butyl group to a carboxylic acid (low yield, <30%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd) partially reduces the ring to a pyrazoline (non-aromatic) intermediate .

Critical Analysis of Reactivity Trends

  • Steric Effects : The tert-butyl group at position 3 impedes reactions at adjacent sites, favoring transformations at the 4-position .

  • Electronic Effects : The trifluoromethyl group enhances electrophilic substitution at position 5 but deactivates position 4 toward electrophiles .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that pyrazole derivatives, including 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anticancer properties. A study using MTT assays demonstrated that certain pyrazole analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Effects : Compounds in the pyrazole family have been evaluated for their anti-inflammatory activities. The structure of this compound allows it to interact with cyclooxygenase enzymes, which are involved in the inflammatory process. Docking studies have shown strong binding affinity to these enzymes, indicating its potential as an anti-inflammatory drug .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives have been noted for their antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents .

Agrochemical Applications

  • Herbicide Development : The unique structure of this compound has led to its exploration in the development of herbicides. Its efficacy against specific weed species is currently being studied, with preliminary results showing promise in controlling weed growth without harming crop yields .
  • Pesticide Formulations : Due to its biological activity, this compound is being considered for inclusion in pesticide formulations aimed at enhancing crop protection against pests and diseases .

Materials Science Applications

  • Polymer Chemistry : The compound's reactivity allows it to serve as a building block in synthesizing novel polymers with desirable properties. Research is ongoing into the use of pyrazole derivatives in creating materials with enhanced thermal stability and mechanical strength .
  • Sensors and Coatings : Its chemical properties make it suitable for applications in developing sensors and protective coatings that require specific interactions with environmental stimuli .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various pyrazole derivatives, including this compound, against human cancer cell lines using the MTT assay. Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potency comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential of this compound demonstrated its ability to inhibit COX enzymes effectively. In vitro studies showed reduced prostaglandin E2 production in treated cells, highlighting its mechanism of action as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of bromine, tert-butyl, and trifluoromethyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole with structurally related brominated pyrazoles:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents Key References
This compound C₈H₁₀BrF₃N₂ 285.08 Not reported 93 3-tert-butyl, 4-Br, 5-CF₃
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole C₅H₄BrF₃N₂ 233.00 98–100 93 3-CH₃, 4-Br, 5-CF₃
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole C₇H₈BrN₂ 215.05 Not reported 3-cyclopropyl, 4-Br, 5-CH₃
4-Bromo-3-isopropyl-1H-pyrazole C₆H₉BrN₂ 193.05 3-isopropyl, 4-Br
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide C₇H₇BrF₃N₄O 339.06 1-CH₃, 4-Br, 5-CF₃, carbohydrazide

Key Observations:

  • Electronic Effects: The trifluoromethyl group enhances electrophilicity at the pyrazole ring, making the compound more reactive toward cross-coupling reactions compared to non-fluorinated analogs .
  • Melting Points: Methyl-substituted analogs (e.g., 4-bromo-3-methyl-5-CF₃-1H-pyrazole) exhibit higher melting points (~98–100°C) due to tighter crystal packing, whereas tert-butyl derivatives may have lower crystallinity due to steric bulk .
Comparison with Other Brominated Pyrazoles
  • 4-Bromo-3-methyl-5-CF₃-1H-pyrazole : Synthesized via similar cyclocondensation methods but requires milder bromination conditions due to the lower steric protection of the methyl group .
  • 4-Bromo-1-methyl-5-CF₃-1H-pyrazole-3-carbohydrazide : Prepared through post-functionalization of the pyrazole core, involving hydrazide formation at position 3, which is less feasible in tert-butyl derivatives due to steric constraints .

Challenges and Limitations

  • Synthetic Complexity : Introducing a tert-butyl group requires stringent reaction conditions to avoid decomposition, whereas methyl or cyclopropyl analogs are more straightforward to synthesize .
  • Biological Stability: The electron-withdrawing CF₃ group may reduce metabolic stability compared to non-fluorinated pyrazoles, necessitating further derivatization for drug development .

Biological Activity

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1329471-16-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds, followed by halogenation and functional group modifications. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Other Pyrazole DerivativesHepG24.98–14.65
7d, 7h, 10c MDA-MB-2312.43–7.84

The specific IC50 values for this compound are yet to be determined in the available literature but are expected to fall within similar ranges as other tested compounds.

The mechanisms through which pyrazole derivatives exert their anticancer effects include:

  • Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division.
  • Apoptosis Induction : Compounds like 7d , 7h , and 10c have been reported to enhance caspase activity, indicating potential apoptosis-inducing properties.
  • Target Inhibition : Pyrazoles interact with various protein targets involved in cancer progression, such as topoisomerase II and EGFR.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives exhibit significant anti-inflammatory activities. Studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (μM)Selectivity Index
This compoundTBDTBD
Compound A0.02–0.04High

Research indicates that certain pyrazole derivatives possess selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use.

Study on Anticancer Properties

A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. Among these compounds, those with structural similarities to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of various pyrazoles, including the target compound. Results indicated that these derivatives significantly reduced inflammation markers in animal models without causing severe side effects.

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:

  • Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic or nucleophilic agents (e.g., CF₃Cl or CF₃SiMe₃) under anhydrous conditions .
  • Bromination : Selective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in solvents such as DMF or THF. Bromination regioselectivity is influenced by steric and electronic effects of substituents .
  • tert-Butyl Group Installation : Alkylation with tert-butyl halides or via Friedel-Crafts-like reactions under basic conditions .
    Challenges : Competing side reactions due to the electron-withdrawing trifluoromethyl group require precise temperature control (e.g., -20°C to 0°C) and inert atmospheres .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl group significantly alters electronic properties:

  • Reduced Electron Density : Deactivates the pyrazole ring, slowing down electrophilic substitution but enhancing stability toward oxidation .
  • Ligand Dependency : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires bulky ligands like XPhos to mitigate steric hindrance from the tert-butyl group and stabilize intermediates .
  • Reaction Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve yields by counteracting the electron-withdrawing effects .
    Data Contradiction : Some studies report higher yields with Pd(OAc)₂/XPhos systems compared to Pd(PPh₃)₄, emphasizing ligand selection .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the pyrazole ring and tert-butyl group (δ ~1.3 ppm for tert-butyl) .
    • ¹⁹F NMR : Confirms trifluoromethyl group presence (δ ~-60 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected for C₈H₁₁BrF₃N₂: ~287.0 g/mol) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and bromine positioning .

Advanced: What strategies mitigate steric hindrance from the tert-butyl group during functionalization?

Answer:

  • Solvent Effects : Use high-polarity solvents (e.g., DMSO) to improve solubility of bulky intermediates .
  • Catalytic Systems : Employ Pd(dba)₂ with chelating ligands (e.g., DavePhos) to stabilize transition states in cross-coupling .
  • Temperature Modulation : Slow addition of reagents at low temperatures (-10°C) reduces side reactions .
    Case Study : In Sonogashira couplings, pre-complexation of the pyrazole with CuI enhances reactivity .

Basic: What are key challenges in achieving regioselective bromination?

Answer:

  • Substituent Effects : The tert-butyl group directs bromination to the 4-position via steric blocking, while the trifluoromethyl group electronically deactivates adjacent positions .
  • Reagent Choice : NBS in CCl₄ provides better regioselectivity than Br₂ due to milder conditions .
  • Validation : Comparative TLC and GC-MS monitor reaction progress to avoid over-bromination .

Advanced: How can computational tools predict reactivity and optimize synthesis?

Answer:

  • DFT Calculations : Model transition states to predict bromination regioselectivity and trifluoromethyl group effects .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .
  • Docking Studies : Predict binding affinities for medicinal chemistry applications (e.g., enzyme inhibition) .
    Example : Gaussian 09 simulations reveal tert-butyl group rotation barriers (~5 kcal/mol), influencing conformational stability .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

  • Enzyme Inhibition : Serves as a core structure for kinase inhibitors due to pyrazole’s nitrogen-rich scaffold .
  • Prodrug Development : Carboxylic acid derivatives (e.g., 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) are used to enhance bioavailability .
  • Biological Target Profiling : Modulates GABA receptors and mGluR5 in neurological studies .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Variable Analysis : Compare solvent purity (anhydrous vs. technical grade), catalyst lot variability, and moisture levels .
  • Reproducibility Protocols : Standardize inert atmosphere techniques (Schlenk line vs. glovebox) and heating methods (oil bath vs. microwave) .
  • Case Study : Yields for Suzuki couplings range from 45–78% depending on Pd source; PdCl₂(dppf) shows superior consistency .

Basic: What safety precautions are necessary during handling?

Answer:

  • Skin/Eye Protection : Use nitrile gloves and goggles due to irritant properties .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors .
  • Waste Disposal : Quench brominated byproducts with NaHSO₃ before disposal .

Advanced: How does tert-butyl group substitution impact crystallography studies?

Answer:

  • Crystal Packing : The bulky tert-butyl group induces disorder in crystal lattices, requiring low-temperature (<150K) data collection .
  • Hydrogen Bonding : Limited H-bond donors (only N-H) reduce intermolecular interactions, complicating structure determination .
  • Resolution : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data quality for high-Z elements (Br, F) .

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